molecular formula C14H24O5 B13698352 Di-tert-butyl 2-(Ethoxymethylene)malonate

Di-tert-butyl 2-(Ethoxymethylene)malonate

Cat. No.: B13698352
M. Wt: 272.34 g/mol
InChI Key: MZXAYDIJKCACNH-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(Ethoxymethylene)malonate is an organic compound with the molecular formula C13H22O5. It is a derivative of malonic acid and is characterized by the presence of two tert-butyl groups and an ethoxymethylene group attached to the malonate core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-(Ethoxymethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of di-tert-butyl malonate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-(Ethoxymethylene)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxymethylene group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.

    Hydrolysis Products: Di-tert-butyl malonate and ethoxymethylene carboxylic acids.

Scientific Research Applications

Di-tert-butyl 2-(Ethoxymethylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-(Ethoxymethylene)malonate involves its reactivity with various nucleophiles and electrophiles. The ethoxymethylene group can act as an electrophilic center, allowing for nucleophilic attack and subsequent substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl malonate
  • Diethyl malonate
  • Dimethyl malonate

Comparison

Di-tert-butyl 2-(Ethoxymethylene)malonate is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity compared to other malonates. The tert-butyl groups also provide steric protection, making it less prone to certain side reactions. This compound’s unique structure makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.

Properties

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

ditert-butyl 2-(ethoxymethylidene)propanedioate

InChI

InChI=1S/C14H24O5/c1-8-17-9-10(11(15)18-13(2,3)4)12(16)19-14(5,6)7/h9H,8H2,1-7H3

InChI Key

MZXAYDIJKCACNH-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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